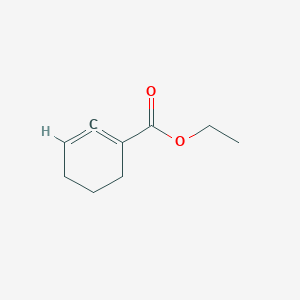
Ethyl cyclohexa-1,2-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclohexa-1,2-diene-1-carboxylate is an organic compound characterized by a cyclohexadiene ring with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclohexa-1,2-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexa-1,2-diene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohexa-1,2-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the diene ring into a more saturated cyclohexane ring.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene ring.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl cyclohexa-1,2-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl cyclohexa-1,2-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The diene ring can also interact with enzymes or other proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexa-1,4-diene-1-carboxylate: Similar structure but with a different position of the double bonds.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Contains additional methyl groups and different double bond positions.
Uniqueness
Ethyl cyclohexa-1,2-diene-1-carboxylate is unique due to its specific diene configuration, which imparts distinct chemical reactivity and potential applications compared to its analogs. The position of the double bonds influences the compound’s stability and reactivity, making it suitable for specific synthetic and industrial applications.
Properties
CAS No. |
220596-31-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4H,2-3,5,7H2,1H3 |
InChI Key |
CJTPCASJUCRDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















